3,4-dihydro-1H-isoquinolin-2-yl(1H-indazol-3-yl)methanone
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Overview
Description
3,4-dihydro-1H-isoquinolin-2-yl(1H-indazol-3-yl)methanone is a complex organic compound with a unique structure that combines the isoquinoline and indazole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-dihydro-1H-isoquinolin-2-yl(1H-indazol-3-yl)methanone typically involves the N-alkylation of 3,3′-dimethyl-3,4-dihydroisoquinoline derivatives followed by oxidation of the resulting iminium salts . The reaction conditions for both steps are mild, allowing for the efficient production of the desired cyclization products .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scalable synthetic routes that ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can facilitate the large-scale production of this compound .
Chemical Reactions Analysis
Types of Reactions
3,4-dihydro-1H-isoquinolin-2-yl(1H-indazol-3-yl)methanone undergoes various chemical reactions, including:
Oxidation: Conversion of iminium intermediates to the desired product.
Reduction: Potential reduction of specific functional groups under appropriate conditions.
Substitution: N-alkylation reactions to introduce substituents at specific positions.
Common Reagents and Conditions
Oxidation: Mild oxidizing agents are used to convert iminium salts to the final product.
N-alkylation: Alkyl halides or other alkylating agents are employed under basic conditions.
Major Products Formed
The primary product formed from these reactions is this compound, with potential for various substituted derivatives depending on the specific reagents and conditions used .
Scientific Research Applications
3,4-dihydro-1H-isoquinolin-2-yl(1H-indazol-3-yl)methanone has several scientific research applications:
Mechanism of Action
The mechanism of action of 3,4-dihydro-1H-isoquinolin-2-yl(1H-indazol-3-yl)methanone involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to the observed biological effects . The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in key signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- 3,4-dihydroisoquinolin-2-yl(1H-indazol-3-yl)methanone
- N-alkylated 3,4-dihydroisoquinolinones
- 2-(3,4-Dihydroisoquinolin-2(1H)-yl)-2- 4
Uniqueness
3,4-dihydro-1H-isoquinolin-2-yl(1H-indazol-3-yl)methanone stands out due to its unique combination of the isoquinoline and indazole moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for further research and development in various scientific fields .
Properties
Molecular Formula |
C17H15N3O |
---|---|
Molecular Weight |
277.32 g/mol |
IUPAC Name |
3,4-dihydro-1H-isoquinolin-2-yl(1H-indazol-3-yl)methanone |
InChI |
InChI=1S/C17H15N3O/c21-17(16-14-7-3-4-8-15(14)18-19-16)20-10-9-12-5-1-2-6-13(12)11-20/h1-8H,9-11H2,(H,18,19) |
InChI Key |
DXYMQXQTKJWYEW-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)C(=O)C3=NNC4=CC=CC=C43 |
Origin of Product |
United States |
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